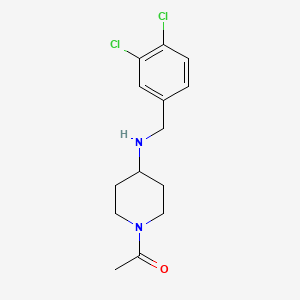![molecular formula C14H22N2 B3850251 N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine](/img/structure/B3850251.png)
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed throughout the body and is involved in a variety of physiological processes. DPCPX has been used extensively in scientific research to investigate the role of the adenosine A1 receptor in various biological systems.
Wirkmechanismus
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is activated by the endogenous ligand adenosine. The adenosine A1 receptor is widely distributed throughout the body and is involved in a variety of physiological processes, including cardiovascular function, neurotransmission, and pain perception. By blocking the adenosine A1 receptor, N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine can modulate these physiological processes and provide insight into the role of the receptor in various biological systems.
Biochemical and physiological effects:
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been shown to have a variety of biochemical and physiological effects, depending on the specific biological system being studied. In cardiovascular research, N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been shown to increase heart rate and blood pressure by blocking the adenosine A1 receptor-mediated decrease in heart rate and vasodilation. In neuroprotection research, N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been shown to protect against neuronal damage and improve cognitive function by blocking the adenosine A1 receptor-mediated neurotoxicity. In pain management research, N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been shown to modulate pain perception by blocking the adenosine A1 receptor-mediated pain signaling.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine in scientific research include its high selectivity for the adenosine A1 receptor, which allows for precise modulation of the receptor's activity, and its well-established synthesis method, which ensures consistent purity and yield of the final product. The limitations of using N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine in scientific research include its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations of the compound to achieve the desired effect, and its potential off-target effects on other adenosine receptor subtypes or unrelated biological systems.
Zukünftige Richtungen
There are several future directions for research involving N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine, including the development of more potent and selective adenosine A1 receptor antagonists, the investigation of the adenosine A1 receptor's role in other biological systems, and the exploration of N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine's potential therapeutic benefits in various diseases. Additionally, the use of N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine in combination with other compounds or therapies may provide new insights into the adenosine A1 receptor's role in complex biological processes.
Wissenschaftliche Forschungsanwendungen
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been used in a wide range of scientific research applications, including the study of cardiovascular function, neuroprotection, and pain management. In cardiovascular research, N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been used to investigate the role of the adenosine A1 receptor in regulating heart rate and blood pressure. In neuroprotection research, N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been used to investigate the potential therapeutic benefits of targeting the adenosine A1 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. In pain management research, N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been used to investigate the role of the adenosine A1 receptor in modulating pain perception.
Eigenschaften
IUPAC Name |
N,3-dimethyl-N-(2-pyridin-2-ylethyl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-6-7-14(11-12)16(2)10-8-13-5-3-4-9-15-13/h3-5,9,12,14H,6-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOLEEBTTJYMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N(C)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethyl-N-(2-pyridin-2-ylethyl)cyclopentan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(2,5-difluorobenzyl)imino]diethanol](/img/structure/B3850177.png)
![4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3850180.png)
![ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate](/img/structure/B3850183.png)

![(5-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-furyl)methyl acetate](/img/structure/B3850200.png)

![4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline](/img/structure/B3850224.png)
![1-[4-(trifluoromethoxy)benzyl]-3-piperidinol](/img/structure/B3850230.png)

![1-[3-(benzyloxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B3850239.png)

![2-[methyl(2-phenylethyl)amino]-1-phenylethanol](/img/structure/B3850256.png)
![4-[(1-acetyl-4-piperidinyl)amino]cyclohexanol](/img/structure/B3850258.png)